The following table consolidates the key physical and solubility information for WH-4-023 from various chemical suppliers.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 568.67 g/mol | [1] [2] [3] |
| DMSO Solubility | ~56.9 - 100 mg/mL (~ 100 mM) | [2] [3] |
| Ethanol Solubility | ≥ 2.42 - 6 mg/mL (with gentle warming and sonication) | [2] [4] |
| Aqueous Solubility | Insoluble or slightly soluble in water (< 1 mg/mL) | [2] [4] |
| Storage Condition | Desiccate at -20°C | [2] [3] |
For reliable experimental results, proper preparation and handling of this compound are crucial. Here are the recommended protocols:
For precise quantification of solubility, a Nuclear Magnetic Resonance (NMR) method can be employed. The workflow below outlines the key steps in this procedure.
Diagram of the NMR-based solubility assessment workflow. Adapted from [5].
Key Steps Explained:
| Kinase Target | IC₅₀ (nM) | Selectivity Note |
|---|---|---|
| SIK1 | 10 | Part of the AMPK family; roles in metabolism, vascular remodeling [1] [2] [3] |
| SIK2 | 22 | Higher expression in immune cells; potential target for anti-inflammatory therapy [1] [2] [3] |
| SIK3 | 60 | Involved in immune and inflammatory responses; inhibition boosts IL-10 [1] [2] [3] |
This compound is an ATP-competitive inhibitor, meaning it binds to the kinase's ATP-binding pocket to prevent phosphorylation and subsequent activation of downstream signaling cascades [1] [4].
Its action on SIKs is particularly significant in regulating macrophage function. Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of transcription coactivators (CRTCs), which subsequently pair with CREB to drive the expression of anti-inflammatory genes, most notably IL-10. Concurrently, this process suppresses the production of pro-inflammatory cytokines [3] [5]. The following diagram illustrates this core signaling pathway.
This compound inhibits SIK, leading to CRTC activation and increased anti-inflammatory gene expression.
To help you potentially replicate or understand the foundational data, here are the methodologies for key experiments cited in the sources.
This assay measures the direct inhibition of kinase activity.
This assay demonstrates the functional consequence of SIK inhibition in a cellular system.
Beyond its use as a chemical probe to study SIK biology, this compound has been utilized in specific research models:
WH-4-023 is recognized in scientific research as a potent and selective small-molecule inhibitor, primarily targeting the Lck and Src tyrosine kinases [1] [2] [3].
Basic Chemical Properties
| Property | Specification |
|---|---|
| CAS Number | 837422-57-8 [1] [2] [4] |
| Molecular Formula | C₃₂H₃₆N₆O₄ [1] [2] [4] |
| Molecular Weight | 568.67 g/mol [1] [2] [4] |
| Physical Form | Solid, Powder [1] [2] |
| Purity | >98% [5] [4] |
| Storage | Desiccate at -20°C [1] [2] |
Solubility
This compound exhibits high potency against its primary targets and demonstrates significant selectivity [2] [5].
Inhibitory Concentration (IC₅₀) Values
| Target Kinase / Protein | IC₅₀ Value | Citation |
|---|---|---|
| Lck | 2 nM | [1] [2] [5] |
| Src | 6 nM | [1] [2] [5] |
| SIK1 (Salt-Inducible Kinase 1) | 10 nM | [1] [2] |
| SIK2 (Salt-Inducible Kinase 2) | 22 nM | [1] [2] |
| SIK3 (Salt-Inducible Kinase 3) | 60 nM | [1] [2] |
Selectivity Notes:
The following protocols are adapted from the cited research literature.
Kinase Assay for Lck Inhibition [1]
This section describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine this compound's activity against Lck.
Diagram of the Lck kinase HTRF assay workflow.
Cell-Based Assay in Naive Human Pluripotent Cells [1]
This protocol outlines the use of this compound in maintaining naive human pluripotent stem cells.
This compound has a dual mechanism of action related to its two main kinase target families:
Overview of this compound's primary mechanisms and downstream effects.
The primary alternative name for KIN112 is WH-4-023, a potent and orally active small-molecule inhibitor [1] [2].
The table below summarizes the anti-proliferative activity (IC₅₀ values) of this compound across a panel of human cancer cell lines [1].
| Cell Line | Cancer Type / Description | IC₅₀ (μM) |
|---|---|---|
| LAMA-84 | Chronic Myelogenous Leukemia | 0.0000038 |
| EoL-1-cell | Eosinophilic Leukemia | 0.0000095 |
| MEG-01 | Megakaryoblastic Leukemia | 0.0000163 |
| CTV-1 | Acute Myeloid Leukemia | 0.0000318 |
| K-562 | Chronic Myelogenous Leukemia | 0.0001617 |
| BV-173 | Acute Lymphoblastic Leukemia | 0.0005143 |
| A704 | Renal Adenocarcinoma | 0.001268 |
| NCI-SNU-16 | Gastric Carcinoma | 0.01572 |
| LC-2-ad | Lung Adenocarcinoma | 0.02033 |
| A498 | Renal Carcinoma | 0.18945 |
The quantitative data in the table above was typically generated using standardized cell viability assays. Below is a general methodology for such an experiment, based on common practices [1] [3].
This compound functions as a type I or type II ATP-competitive kinase inhibitor, binding to the hinge region of the kinase domain to block its activity [4]. The diagram below illustrates its core mechanism and downstream signaling effects.
This diagram shows this compound (KIN112) inhibits SRC/LCK and SIK kinases, disrupting cancer cell proliferation and survival pathways [1] [4].
It is crucial to distinguish this compound from a different, recently developed compound also referred to as YX-112 [3].
This compound is a potent and selective small molecule inhibitor that has emerged as a valuable tool in the study and maintenance of naive human embryonic stem cells (hESCs). As a kinase inhibitor with specificity for Lck and Src family kinases, it exhibits half-maximal inhibitory concentration (IC50) values of 2 nM and 6 nM, respectively [1]. Additionally, this compound demonstrates potent activity against salt-inducible kinases (SIKs), with IC50 values of 10, 22, and 60 nM for SIK1, SIK2, and SIK3 respectively [1]. This multi-target inhibition profile positions this compound as a key component in defined culture systems for maintaining the naive pluripotent state, which closely resembles the pre-implantation epiblast in human development.
The pursuit of robust feeder-free culture systems for naive hESCs has been a significant challenge in stem cell biology. While fibroblast feeders have traditionally been essential for maintaining naive pluripotency, they introduce experimental variability and complicate mechanistic studies [2]. This compound was identified through high-throughput chemical screening as a compound that facilitates the establishment and maintenance of feeder-independent naive embryonic (FINE) stem cells [2]. This breakthrough has enabled more reproducible studies of human naive pluripotency and provided technical advantages including enhanced genomic stability and increased amenability to transfection compared to feeder-dependent systems.
This compound exerts its effects through selective inhibition of specific kinase families that play crucial roles in signaling pathways governing pluripotency and differentiation. The compound's high specificity for particular kinases with a Thr residue at the gatekeeper site explains its unique activity profile while minimizing off-target effects [3].
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 Value | Cellular Function | Role in Naive Pluripotency |
|---|---|---|---|
| Lck | 2 nM | Lymphocyte signaling | Modulates immune-related pathways in hESCs |
| Src | 6 nM | Tyrosine kinase signaling | Regulates cell-matrix interactions and self-renewal |
| SIK1 | 10 nM | Salt-inducible kinase | Controls CRTC phosphorylation and macrophage polarization |
| SIK2 | 22 nM | Salt-inducible kinase | Metabolic regulation and lineage specification |
| SIK3 | 60 nM | Salt-inducible kinase | Influences developmental signaling pathways |
The Src family kinases inhibited by this compound are particularly important in the context of feeder-free culture systems. Research has shown that inhibitors targeting Bcr-Abl/Src kinases, such as dasatinib, can attenuate the collapse of naive pluripotency upon feeder withdrawal [2]. This compound appears to function similarly, providing necessary signaling modulation to maintain the naive state in the absence of feeder cells. Additionally, the inhibition of SIK kinases affects the phosphorylation of CRTC3 (CREB regulated transcription coactivator 3), which plays a role in controlling the interconversion between classically activated and regulatory macrophages, potentially influencing the inflammatory milieu in culture systems [1] [3].
The maintenance of naive pluripotency requires precise balance of multiple signaling pathways. This compound contributes to this balance through its effects on key signaling networks that will be visualized in the following diagram:
This compound's inhibition of Lck and Src kinases directly supports the maintenance of naive pluripotency markers, while its effect on SIK kinases influences the cellular environment through modulation of inflammatory pathways. The combined activity results in enhanced expression of naive-specific factors and LTR7Y activity, an endogenous retroviral element that serves as a specific marker for the naive pluripotent state [2]. This coordinated regulation of multiple pathways creates a favorable signaling environment for maintaining hESCs in a pre-implantation-like state, characterized by distinct transcription factor expression, metabolic preferences, and transposon expression profiles compared to primed pluripotent states.
The implementation of this compound in naive hESC culture systems produces several characteristic biological outcomes that distinguish it from other kinase inhibitors:
Enhanced Genomic Stability: Feeder-independent naive hESC cultures maintained with this compound show extended periods of genomic stability compared to feeder-dependent systems, an essential characteristic for both research and potential clinical applications [2].
Improved Transfection Efficiency: The defined culture conditions enabled by this compound increase cellular amenability to exogenous DNA uptake, facilitating genetic manipulation and experimental investigation [2].
Distinct Molecular Signature: Naive hESCs maintained with this compound exhibit expression profiles resembling the 8-cell-to-morula stage of human development, with specific activation of LTR7Y-driven transcription and expression of naive-specific factors such as KLF4, KLF5, and nuclear TFE3 [2].
Metabolic Shifts: Similar to other naive pluripotency culture systems, this compound-supported cultures demonstrate a preference for glycolytic metabolism over oxidative phosphorylation, consistent with the metabolic characteristics of pre-implantation embryos [4].
The following protocol describes the establishment and maintenance of feeder-independent naive human embryonic stem cells using this compound as a key component of the culture system:
Matrix Coating: Coat culture vessels with appropriate extracellular matrix according to manufacturer's instructions. Incubate at 37°C for at least 1 hour before cell seeding.
Medium Preparation: Prepare complete naive medium supplemented with:
Cell Passaging: Gently dissociate naive hESCs from feeder-dependent cultures using enzyme-free dissociation buffer. Collect cells and centrifuge at 200 × g for 3 minutes.
Cell Seeding: Resuspend cell pellet in complete naive medium containing this compound and seed onto matrix-coated vessels at appropriate density (typically 10,000-50,000 cells/cm²).
Culture Maintenance:
The following workflow diagram illustrates the complete process for establishing feeder-independent naive hESCs using this compound:
Regular assessment of naive marker expression is essential for validating the successful maintenance of naive pluripotency in this compound-supported cultures. The following procedures should be implemented:
Table 2: Key Molecular Markers for Assessing Naive Pluripotency in this compound Cultures
| Marker Category | Specific Markers | Expected Expression in Naive State | Assessment Method |
|---|---|---|---|
| Core Pluripotency Factors | OCT4 (POU5F1), NANOG, SOX2 | High expression, distal enhancer usage | qRT-PCR, Immunostaining |
| Naive-Specific Transcription Factors | KLF4, KLF5, TFCP2L1, DPPA3, DPPA5 | Significantly upregulated | qRT-PCR, Western Blot |
| Transposons/ERV Elements | LTR7Y, LTR5_Hs, HERVK | Specific activation | Reporter assay, RNA-seq |
| Primed State Markers | SOX11, PRDM14, FGF2 | Downregulated | qRT-PCR |
| Metabolic Markers | Glycolytic enzymes | Upregulated | RNA-seq, Metabolic assays |
| Mitochondrial Function | TMRE staining | Low membrane potential | Flow cytometry |
This compound Stock Solution Preparation:
Working Solution Considerations:
While the recommended concentration range for this compound is 1-2 μM, optimal concentration may vary between cell lines and culture conditions:
Table 3: Troubleshooting Guide for this compound in Naive hESC Culture
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor cell attachment after seeding | Inadequate matrix coating | Increase matrix concentration; ensure proper coating duration |
| Rapid differentiation | Incomplete inhibitor coverage; old medium | Change medium daily; verify inhibitor stock concentrations |
| Reduced proliferation | Excessive inhibitor concentration | Titrate this compound concentration; assess batch potency |
| Loss of naive markers | Spontaneous priming; inhibitor instability | Verify all cocktail components; use fresh inhibitor stocks |
| Increased cell death | DMSO toxicity; improper dissociation | Ensure DMSO <0.1%; optimize passaging technique |
| Loss of LTR7Y reporter expression | Culture collapse; microbial contamination | Implement stricter sterile technique; validate naive state |
This compound represents a valuable tool for the maintenance of naive human pluripotent stem cells in defined, feeder-free culture systems. Its selective inhibition of Lck, Src, and salt-inducible kinases supports the unique signaling requirements of the naive state, enabling robust culture of hESCs that molecularly resemble the pre-implantation epiblast. The protocols outlined in this document provide a foundation for implementing this compound in naive pluripotency research, with specific guidance on culture conditions, quality assessment, and troubleshooting.
The application of this compound in combination with other selective inhibitors (PD0325901, CHIR99021, and SB590885) creates a defined system that supports the unique molecular and functional characteristics of naive hESCs, including their distinct transcriptome, metabolism, and developmental potential. This chemically controlled approach facilitates more reproducible studies of human naive pluripotency and provides a platform for exploring the fundamental mechanisms of early human development.
The following section details the experimental use of WH-4-023 for maintaining human pluripotent stem cells in a naive state.
The table below outlines the key characteristics of this compound for experimental preparation.
| Property | Specification |
|---|---|
| Molecular Weight | 568.67 g/mol [3] [4] |
| Purity | >98% [3] [4] |
| Solubility | Soluble in DMSO [3] [4] |
| Stock Solution | 10 mM in DMSO (example: dissolve 5.69 mg in 1 mL DMSO) [4] |
| Storage | -20°C; protect from light [3] |
The protocol for naive hESC culture requires a combination of small molecules. This compound is one component of the "4i" or similar cocktail.
| Component | Role / Target | Final Working Concentration |
|---|---|---|
| This compound | Lck / Src kinase inhibitor [3] [4] | ~1 µM |
| PD 0325901 | MEK inhibitor [2] | ~1 µM |
| CHIR 99021 | GSK-3 inhibitor [2] | ~3 µM |
| SB 590885 | BRAF inhibitor [4] | ~1 µM |
| Base Medium | Typically, N2B27 or other defined medium [1] | - |
Note: The exact concentrations, particularly for this compound, should be optimized for specific cell lines and conditions. The referenced study used a systematic screening approach to determine this combination [4].
The general process for using this medium is as follows:
The combination of inhibitors in this protocol targets specific signaling pathways to maintain the naive state, as illustrated below.
When establishing this protocol, include the following controls and validation assays to confirm the successful maintenance of naive pluripotency.
| Assay Type | Expected Outcome in Naive State |
|---|---|
| Immunofluorescence | Positive for naive markers (e.g., KLF4, TFCP2L1); Low for primed markers (e.g., FGF5) [1]. |
| Colony Morphology | Dome-shaped, compact colonies (distinct from flat colonies of primed hESCs) [1]. |
| qPCR Analysis | Upregulation of naive-specific transcription factors (e.g., DPPA3, KLF17) [4]. |
| Alkaline Phosphatase Staining | Strong positive activity [1]. |
Table 1: Key Profiling Data for this compound
| Aspect | Details |
|---|---|
| Primary Target & Role | Potent and selective dual Lck/Src inhibitor [1] [2] [3] |
| IC50 (Cell-Free Assays) | Lck: 2 nM; Src: 6 nM [1] [2] [3] |
| Other Key Targets | SIK1 (IC50: 10 nM), SIK2 (IC50: 22 nM), SIK3 (IC50: 60 nM) [1] [2] |
| Selectivity | >300-fold selective against p38α and KDR [1] [3] |
| Molecular Weight | 568.67 [1] [2] [3] |
| CAS Number | 837422-57-8 [2] [3] |
Table 2: Cellular Growth Inhibition (Selected Cell Lines) [1] This table shows a sample of the over 50 cell lines screened. The full dataset is available in the source material.
| Cell Line | Origin | Growth Inhibition IC50 (μM) |
|---|---|---|
| LAMA-84 | Human Chronic Myelogenous Leukemia | 0.0000038 |
| EoL-1-cell | Human Leukemia | 0.0000095 |
| K-562 | Human Chronic Myelogenous Leukemia | 0.0001617 |
| BV-173 | Human Chronic Myelogenous Leukemia | 0.0005143 |
| A704 | Human Renal Adenocarcinoma | 0.001268 |
This detailed protocol is adapted from the methodology used in the original research to characterize this compound [2] [3].
Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay that measures the ATP-dependent phosphorylation of a biotinylated peptide substrate by the Lck kinase domain.
Key Reagents:
Procedure:
To understand the application of this protocol, it's helpful to know the target's role.
The following diagram illustrates this key signaling pathway that this compound inhibits.
Diagram 1: this compound inhibits Lck, a central kinase in the early T-cell receptor signaling cascade.
This flowchart outlines the general experimental workflow based on the provided protocol.
Diagram 2: A generalized workflow for conducting the Lck kinase inhibition assay with this compound.
The table below summarizes the primary kinase targets and inhibitory concentrations (IC50) of WH-4-023, which is characterized as a potent and selective Lck/Src inhibitor [1] [2].
| Kinase Target | IC50 Value | Experimental Context | Key Selectivity Notes |
|---|---|---|---|
| Lck | 2 nM [1] [2] | In vitro kinase assay [1] | >300-fold selectivity against p38α and KDR [1]. |
| Src | 6 nM [1] [2] | In vitro kinase assay [1] | >300-fold selectivity against p38α and KDR [1]. |
| SIK1 | 10 nM [2] | In vitro kinase assay [2] | Member of the AMPK-related kinase subfamily [2]. |
| SIK2 | 22 nM [2] | In vitro kinase assay [2] | Member of the AMPK-related kinase subfamily [2]. |
| SIK3 | 60 nM [2] | In vitro kinase assay [2] | Member of the AMPK-related kinase subfamily [2]. |
This compound exerts its effects by potently inhibiting key cytoplasmic tyrosine kinases in the Src family, most notably Lck and Src [1] [2]. In T cells, Lck is a critical upstream kinase that is rapidly activated following T cell receptor (TCR) engagement with an antigen [3] [4]. The activation of the TCR-Lck/Fyn axis is the initiating step for downstream signaling cascades, including the activation of ZAP-70, LAT, and PLC-γ1, leading to calcium release, metabolic reprogramming, and the activation of transcription factors like NFAT and AP-1 [3] [4]. By inhibiting Lck, this compound disrupts this essential Signal 1, thereby suppressing subsequent T cell activation, IL-2 secretion, and proliferation [1].
The following diagram illustrates this primary TCR signaling pathway and the point of inhibition by this compound.
Figure 1: this compound inhibits TCR signaling by targeting Lck. The diagram shows the key steps in T cell activation initiated by the TCR-pMHC interaction. This compound (green) directly inhibits the kinase Lck (red), thereby disrupting the entire downstream signaling cascade that leads to IL-2 secretion and T cell proliferation.
This protocol is adapted from the cell-based assay described for this compound, which tests the potency of TCR and CD28 signaling pathway inhibitors in human T cells [1].
This compound (also known as KIN112 or Dual LCK/SRC inhibitor) is a potent and orally active inhibitor of the tyrosine kinases Lck and Src, with half-maximal inhibitory concentration (IC₅₀) values of 2 nM and 6 nM, respectively, in cell-free assays [1] [2]. It also potently inhibits Salt-Inducible Kinases (SIK1, SIK2, and SIK3) with IC₅₀ values of 10 nM, 22 nM, and 60 nM, respectively [3] [1]. Its mechanism of action involves targeting kinases that possess a threonine residue at the gatekeeper site [3]. A key feature of this compound is its high selectivity, exhibiting more than 300-fold selectivity against kinases such as p38α and KDR (VEGFR-2) [1] [2]. This profile makes it a valuable chemical tool for studying T-cell receptor signaling and inflammatory pathways [3] [1].
| Property | Value |
|---|---|
| CAS Number | 837422-57-8 [3] [4] [2] |
| Molecular Formula | C₃₂H₃₆N₆O₄ [3] [4] |
| Molecular Weight | 568.67 g/mol [3] [4] [2] |
| Appearance | White to off-white solid powder [3] [2] |
| Storage | Desiccate at -20°C (powder); -80°C for solutions [3] [4] |
Prepare stock solutions immediately before use or store appropriately for short-term use.
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 46.8 mg/mL (82.30 mM) [3] | Recommended for primary stock. Sonication is recommended to aid dissolution [3] [4]. |
| Ethanol | 6 mg/mL (10.55 mM) [4] | Heating is recommended [4]. |
This table provides a guide for preparing common stock concentrations.
| Desired Concentration | Amount of this compound to Dissolve | Volume of Solvent |
|---|---|---|
| 10 mM | 5.69 mg | 1 mL DMSO |
| 50 mM | 28.43 mg | 1 mL DMSO |
Protocol:
This compound has been characterized in various cellular models:
The following table summarizes the sensitivity of various human cancer cell lines to this compound, as measured by growth inhibition assays [1].
| Cell Line | Origin | IC₅₀ (μM) |
|---|---|---|
| LAMA-84 | Chronic Myelogenous Leukemia | 0.0000038 |
| EoL-1-cell | Eosinophilic Leukemia | 0.0000095 |
| MEG-01 | Megakaryoblastic Leukemia | 0.0000163 |
| K-562 | Chronic Myelogenous Leukemia | 0.0001617 |
| BV-173 | Primary Blast Crisis Chronic Myelogenous Leukemia | 0.0005143 |
| A498 | Renal Cancer | 0.18945 |
| TK10 | Renal Cancer | 1.08418 |
Protocol:
The following diagram illustrates the experimental workflow for using this compound in a T-cell signaling assay.
Diagram 1: Workflow for T-cell Signaling Assay using this compound.
The diagram below summarizes the primary molecular targets of this compound and their downstream biological consequences.
Diagram 2: Key Targets and Biological Effects of this compound.
IL-10 is a pleiotropic anti-inflammatory cytokine produced by a wide variety of immune cells. The table below summarizes the primary cytokine-producing cells as identified in the literature [1] [2] [3].
| Cell Type | Specific Examples |
|---|---|
| Myeloid Cells | Monocytes, Macrophages, Dendritic Cells, Granulocytes, Neutrophils |
| Lymphoid Cells | Regulatory T cells (Tregs), T helper cells, CD4+ T cells, CD4- T cells, Regulatory B cells, Natural Killer (NK) cells, Natural Killer T (NKT) cells, gamma delta T cells, Group 3 Innate Lymphoid Cells (ILC3s) |
| Other Cells | Keratinocytes, Airway epithelial cells, Endothelial cells, Fibroblasts |
Here are detailed protocols for measuring IL-10 production in different contexts, from whole blood to isolated cells.
This protocol, adapted from a 2021 study on septic shock patients, allows for the characterization of IL-10 producing leukocytes directly in whole blood, preserving the physiological environment [2].
This method details the induction of IL-10 in a mouse-derived thermosensitive dendritic cell line (tsDC) using lactic acid bacteria, as per a 2025 study [4].
This protocol provides a method for isolating and expanding pure populations of human IL-10-secreting T cells from peripheral blood for functional studies [5].
IL-10 mediates its anti-inflammatory effects by binding to a specific cell surface receptor complex, triggering a well-defined intracellular signaling cascade [1] [3]. The diagram below illustrates this pathway.
The IL-10 homodimer binds to a tetrameric receptor complex composed of two IL-10Rα and two IL-10Rβ chains [1]. This binding brings the receptor-associated tyrosine kinases JAK1 (bound to IL-10Rα) and Tyk2 (bound to IL-10Rβ) into close proximity, leading to their trans-activation [3]. The activated kinases then phosphorylate the transcription factor STAT3. Phosphorylated STAT3 forms homodimers that translocate to the nucleus, where they bind to specific promoter elements and drive the transcription of genes responsible for IL-10's anti-inflammatory effects [1] [3].
When designing your IL-10 production assays, please keep the following points in mind:
WH-4-023 is a potent, selective, and orally bioactive inhibitor of Src family kinases with significant potential for anti-inflammatory and anticancer applications. This small molecule therapeutic candidate demonstrates exceptional potency against lymphocyte-specific protein tyrosine kinase (Lck) and cellular sarcoma kinase (Src), with half-maximal inhibitory concentration (IC₅₀) values of 2 nM and 6 nM, respectively, in cell-free assays. First reported in the Journal of Medicinal Chemistry in 2006, this compound has since become a valuable research tool for investigating T-cell receptor signaling, cancer pathogenesis, and stem cell biology [1] [2].
The compound, chemically described as N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]carbamic acid (2,6-dimethylphenyl) ester, belongs to the 2-aminopyrimidine carbamate class of kinase inhibitors. With a molecular formula of C₃₂H₃₆N₆O₄ and a molecular weight of 568.67 g/mol, this compound exhibits optimal physicochemical properties for biological research, including sufficient solubility in dimethyl sulfoxide (DMSO) (12-60 mg/mL) and ethanol (6 mg/mL) for in vitro applications [3] [2]. Beyond its primary activity against Lck and Src, this compound also demonstrates potent inhibition of salt-inducible kinases (SIK), with IC₅₀ values of 10 nM, 22 nM, and 60 nM for SIK1, SIK2, and SIK3, respectively, while showing remarkable selectivity (>300-fold) against unrelated kinases such as p38α and kinase insert domain receptor (KDR) [1] [4].
This compound functions through competitive inhibition at the ATP-binding site of Src family kinases, particularly targeting Lck and Src with nanomolar potency. The signaling pathways affected by this compound inhibition and their downstream biological consequences are summarized below:
The specificity profile of this compound is particularly notable, as it demonstrates minimal activity against p38α and KDR even at much higher concentrations, making it a valuable tool for dissecting specific kinase-driven pathways without confounding off-target effects [1] [5]. This selective inhibition profile has enabled researchers to utilize this compound in complex biological systems where multiple signaling pathways operate concurrently.
The inhibition of Lck and Src by this compound produces profound immunomodulatory effects, particularly in T-cell mediated immune responses. In purified human T-cells, this compound effectively suppresses interleukin-2 (IL-2) secretion and T-cell proliferation induced by anti-CD3 and anti-CD28 antibody stimulation [5]. This immunomodulatory activity extends to inflammatory settings, where this compound increases lipopolysaccharide (LPS)-stimulated IL-10 production while simultaneously suppressing proinflammatory cytokine secretion [3]. The compound's ability to modulate immune responses has prompted investigation into its potential applications for autoimmune diseases and inflammation-mediated tissue damage.
In cancer research, this compound has demonstrated potent antiproliferative effects across diverse human cancer cell lines. Notably, the compound shows exceptional activity against certain leukemia models, with IC₅₀ values of 3.8 nM in LAMA-84 cells and 9.5 nM in EoL-1 cells [4]. Solid tumor models also respond to this compound treatment, though generally requiring higher concentrations, with IC₅₀ values ranging from 20-950 nM across various cancer types including lung, renal, and esophageal carcinomas [4]. This differential sensitivity highlights the compound's potential therapeutic window and suggests particular relevance for hematopoietic malignancies.
Proper reconstitution of this compound is critical for maintaining compound stability and ensuring experimental reproducibility. The following protocols detail the preparation of stock solutions suitable for various research applications:
Table 1: this compound Stock Solution Preparation Guide
| Solvent | Max Concentration | Preparation Method | Storage Conditions |
|---|---|---|---|
| DMSO | 12-60 mg/mL (21.1-105.5 mM) | Dissolve directly with gentle vortexing or brief sonication | -20°C for 1 month; -80°C for 6 months [3] [2] |
| Ethanol | 6 mg/mL (10.55 mM) | Dissolve with gentle heating (37-40°C) if needed | -20°C for 1 month; avoid repeated freeze-thaw cycles [3] [5] |
| Water | <1 mg/mL (Practically insoluble) | Not recommended for stock solutions | N/A [3] |
For routine in vitro applications, preparation of a 10 mM stock solution in DMSO is recommended. This can be achieved by dissolving 5.69 mg of this compound in 1 mL of anhydrous DMSO, followed by brief vortexing for 30-60 seconds until a clear solution is obtained. If incomplete dissolution is observed, brief sonication (10-15 seconds in a water bath sonicator) may be employed. Aliquoting the stock solution into small, single-use volumes is strongly advised to minimize freeze-thaw cycles and maintain compound integrity [3] [6].
For animal studies, this compound can be formulated for oral administration using two primary approaches:
Formulation 1 (Aqueous-based): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline. Sequentially add 100 μL of 7.7 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly; add 50 μL Tween-80 and mix; finally add 450 μL saline to adjust to 1 mL final volume. This formulation yields a clear solution at ≥0.77 mg/mL (1.35 mM) [3] [6].
Formulation 2 (Oil-based): 10% DMSO + 90% corn oil. Add 100 μL of 7.7 mg/mL DMSO stock solution to 900 μL corn oil and mix thoroughly. This formulation is preferred for longer-term dosing regimens exceeding two weeks [3] [6].
Both formulations maintain this compound stability and provide consistent oral bioavailability, supporting the compound's demonstrated in vivo efficacy in inflammation models [3] [5].
The enzymatic activity of this compound against Lck can be quantified using a homogeneous time-resolved fluorescence (HTRF) kinase assay as originally described by Martin et al. (2006) [5] [2]:
This highly sensitive assay enables precise determination of IC₅₀ values and facilitates structure-activity relationship studies [5]. For screening purposes, this compound is typically tested at 10 μM initial concentration followed by dose-response analysis.
The cellular potency of this compound in T-cell signaling inhibition can be evaluated using the following protocol adapted from Martin et al. (2006) [5] [2]:
This comprehensive approach allows simultaneous assessment of both early signaling events (IL-2 production) and downstream functional responses (proliferation) [5].
Table 2: Cellular Activity Profile of this compound Across Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (μM) | Assay Type |
|---|---|---|---|
| LAMA-84 | Chronic myelogenous leukemia | 0.0000038 | Growth inhibition [4] |
| EoL-1 | Eosinophilic leukemia | 0.0000095 | Growth inhibition [4] |
| K-562 | Chronic myelogenous leukemia | 0.0001617 | Growth inhibition [4] |
| NCI-SNU-16 | Gastric carcinoma | 0.01572 | Growth inhibition [4] |
| A498 | Renal carcinoma | 0.18945 | Growth inhibition [4] |
| TE-8 | Esophageal carcinoma | 0.23924 | Growth inhibition [4] |
This compound has emerged as a critical component in the defined culture conditions for supporting self-renewal of naive human embryonic stem cells (hESCs). When combined with other small molecule inhibitors (PD 0325901, CHIR 99021, and SB 590885), this compound facilitates the maintenance of ground state pluripotency by modulating signaling pathways that promote differentiation [1] [7]. The experimental workflow for implementing this compound in naive hESC culture is outlined below:
The inclusion of this compound at 0.5-1 μM concentration in naive hESC media formulations significantly improves the stability of the pluripotent state by inhibiting differentiation-promoting signals while preserving self-renewal capacity [1]. This application leverages this compound's activity against SIK family kinases, which have been implicated in regulating stem cell fate decisions.
This protocol enables robust maintenance of naive pluripotency over multiple passages while minimizing spontaneous differentiation [1] [7].
Table 3: Comprehensive Physicochemical Profile of this compound
| Property | Specification | Experimental Details |
|---|---|---|
| Molecular Formula | C₃₂H₃₆N₆O₄ | Confirmed by mass spectrometry [3] |
| Molecular Weight | 568.67 g/mol | Exact mass: 568.279 [3] |
| CAS Number | 837422-57-8 | Unique chemical identifier [3] |
| Purity | ≥98-99.87% | HPLC analysis [3] [6] [4] |
| Appearance | White to off-white solid | Crystalline powder [3] [2] |
| Density | 1.2±0.1 g/cm³ | Predicted value [3] |
| Boiling Point | 743.2±70.0°C | At 760 mmHg [3] |
| Flash Point | 403.3±35.7°C | [3] |
| Vapor Pressure | 0.0±2.5 mmHg | At 25°C [3] |
| LogP | 3.42 | Partition coefficient [3] |
| Hydrogen Bond Donors | 1 | Structural count [3] |
| Hydrogen Bond Acceptors | 9 | Structural count [3] |
| Rotatable Bonds | 9 | Structural count [3] |
| Heavy Atom Count | 42 | Structural count [3] |
| Stability | Stable for 2 years as powder | Store at -20°C, protected from light [2] |
Proper storage of this compound is essential for maintaining long-term stability and experimental reproducibility:
Routine quality control of this compound should include:
The table below summarizes the key physical properties and solubility data for WH-4-023 from multiple supplier specifications.
| Property | Specification | Citation |
|---|---|---|
| Molecular Weight | 568.67 g/mol | [1] [2] [3] |
| Purity | Typically ≥98% to >99% | [1] [4] [5] |
| Solubility in DMSO | 100 mM (56.9 mg/mL); 25 mg/mL (43.96 mM) | [1] [2] [6] |
| Solubility in Ethanol | ~6 mg/mL (10.55 mM); requires gentle warming and sonication | [3] [7] |
| Solubility in Water | Insoluble or slightly soluble (<1 mg/mL) | [3] [7] |
For preparing stock solutions, here are the standard protocols based on the solubility data:
Standard DMSO Stock Solution (10-100 mM)
Ethanol Stock Solution (~10 mM)
Working Solutions for Cell-Based Assays
In Vivo Formulation (Example)
To ensure your experiments are reproducible, here are detailed methodologies for key assays involving this compound.
This protocol is adapted from the original research that established the potency of this compound. [3] [7]
This experimental workflow can be visualized as follows:
This protocol describes how this compound is used in a cellular context to study T-cell receptor signaling. [7]
Unexpectedly low solubility or precipitate in aqueous buffer:
Loss of activity in cell-based assays:
To better design your experiments, it is helpful to understand the primary kinase targets of this compound and the biological pathways it affects.
The following diagram summarizes the key signaling pathways modulated by this compound:
The table below summarizes key physical and chemical properties of WH-4-023 from supplier datasheets.
| Property | Specification |
|---|---|
| CAS Number | 837422-57-8 [1] [2] [3] |
| Molecular Formula | C₃₂H₃₆N₆O₄ [1] [2] [3] |
| Molecular Weight | 568.67 g/mol [1] [2] [3] |
| Purity | ≥98% (HPLC) to 99.87% [1] [2] [3] |
| Appearance | Solid, white to off-white powder [2] [3] |
Based on the available information, here are the standard protocols for handling this compound.
The kinase assay protocol below is provided for reference as a typical method for evaluating this compound activity.
Here are answers to some common troubleshooting questions.
What is the typical assay window for a this compound kinase assay? A clear assay window is critical. If no window is observed, the most common reasons are an improperly set up instrument (especially incorrect emission filters for TR-FRET assays) or issues with the development reaction itself [6]. Always test your plate reader's setup with control reagents before beginning assays.
Why might my calculated IC₅₀ values differ from literature values? Differences in IC₅₀ values between labs are most commonly due to variations in how stock solutions are prepared [6]. Ensure accurate weighing and dissolution, and note that differences in assay conditions (e.g., ATP concentration, enzyme lot) can also contribute to variability.
My cell-based assay shows no activity. What could be wrong? If this compound is inactive in cell-based assays but works in biochemical assays, consider these possibilities: the compound may not effectively cross the cell membrane, it could be effluxed by cellular pumps, or it might be targeting an inactive form of the kinase in the cellular context [6].
The table below summarizes the key physical properties and solubility data for WH-4-023 from supplier documentation [1] [2] [3]:
| Property | Specification |
|---|---|
| Molecular Weight | 568.67 g/mol [1] [2] [3] |
| Physical Appearance | Off-white solid [2] [3] |
| Solubility in DMSO | ~60 mg/mL (approximately 105 mM) [2] [4] |
| Solubility in Water | Insoluble [3] |
| Solubility in Ethanol | ≥2.42 mg/mL (with gentle warming and ultrasonication) [3] |
| Storage Temperature | -20°C [2] [3] |
| Stability in DMSO | Up to 2 months at -20°C [2] |
One supplier provides a specific protocol for dissolving this compound [3]:
While the search results do not contain explicit FAQs on precipitation, the solubility data suggests the following common issues and solutions:
Problem: Precipitation after dilution from DMSO stock into aqueous buffers.
Problem: Precipitation during storage.
Problem: Cannot dissolve powder to the desired concentration.
The following diagram outlines the recommended workflow to prevent precipitation when preparing and using this compound solutions:
This compound is a potent, selective, and orally bioactive dual inhibitor of the Src family kinases, Lck and Src [1]. Its role in enhancing IL-10 production is linked to its concurrent inhibition of the Salt-Inducible Kinases (SIKs) [2] [3].
The relationship between this compound's kinase inhibition and the increase in IL-10 can be summarized as follows:
The effective concentration of this compound depends on your experimental model (cell-free, cell-based, or in vivo). The tables below summarize key data.
Table 1: this compound Inhibitory Concentration (IC₅₀) Profile
| Kinase Target | IC₅₀ (nM) | Experimental System |
|---|---|---|
| Lck | 2 nM | Cell-free assay [1] [2] [4] |
| Src | 6 nM | Cell-free assay [1] [2] [4] |
| SIK1 | 10 nM | Cell-free assay [2] [3] |
| SIK2 | 22 nM | Cell-free assay [2] [3] |
| SIK3 | 60 nM | Cell-free assay [2] [3] |
Table 2: Practical Working Concentration Guidelines
| Experimental Setting | Recommended Concentration | Key Findings & Context |
|---|---|---|
| In Vitro (Cell Culture) | 1 µM | Used in naive human pluripotent cell culture; improved viability and reporter activity [2]. |
| In Vivo Formulation | ≥ 0.77 mg/mL (1.35 mM) | Solubilized in specific vehicles for administration; saturation unknown [1] [4]. |
This protocol is adapted from referenced Lck HTRF (Homogeneous Time-Resolved Fluorescence) kinase assays [2] [4].
Problem: Low solubility of this compound in aqueous buffers.
Problem: High background in kinase assay or lack of signal.
Problem: Inconsistent IL-10 induction in cell assays.
Table 3: Physicochemical Properties & Storage
| Property | Specification |
|---|---|
| Molecular Formula | C₃₂H₃₆N₆O₄ [1] [2] |
| Molecular Weight | 568.67 g/mol [1] [2] |
| CAS Number | 837422-57-8 [1] [4] |
| Storage (Powder) | Desiccate at -20°C; stable for 3 years [1] [3] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month (avoid repeated freeze-thaw) [1] [4] |
Recommended In Vivo Formulations:
What is the primary biological activity of this compound? this compound is a potent and selective small-molecule inhibitor. Its primary known targets are lymphocyte-specific protein tyrosine kinase (Lck) and Src, which are cytoplasmic tyrosine kinases of the Src family expressed in immune cells like T cells and NK cells [1].
The table below summarizes its key inhibitory profile:
| Target | Reported IC₅₀ Value | Selectivity Notes |
|---|---|---|
| Lck | 2 nM | >300-fold selective against p38α and KDR [1]. |
| Src | 6 nM | [1] |
| SIK1 | 10 nM | Salt-Inducible Kinase 1 [1]. |
| SIK2 | 22 nM | Salt-Inducible Kinase 2 [1]. |
| SIK3 | 60 nM | Salt-Inducible Kinase 3 [1]. |
What are the known cellular effects and applications of this compound? Beyond its role as a kinase inhibitor, this compound has been shown to influence critical cell functions. It can increase LPS-stimulated IL-10 production while suppressing pro-inflammatory cytokine secretion, indicating a role in modulating immune responses [1]. Furthermore, when combined with other small molecules (PD 0325901, CHIR 99021, and SB 590885), it supports the self-renewal of naive human embryonic stem cells (hESCs) [1].
What is the recommended protocol for reconstituting and storing this compound? Proper handling is critical for maintaining compound integrity and experimental reproducibility [2].
How should I design my cell viability assay to avoid common pitfalls when testing this compound? Many issues with data replicability stem from suboptimal experimental design [2]. The following workflow and guidelines can help you optimize your assay.
Here are the key considerations based on the optimized workflow:
Evaporation: A major source of error. Evaporation from drug dilution plates, even when stored at 4°C or -20°C, can concentrate your compound and drastically alter dose-response curves [2].
DMSO Cytotoxicity: The solvent DMSO can itself be cytotoxic at high concentrations, confounding your viability results [2].
Growth Medium: Using serum-free medium can sometimes increase variability and negatively impact cell health [2].
What are the different methods for assessing cell viability, and how do I choose? Cell viability methods are broadly categorized by what they measure. The choice of assay should align with your experimental endpoint and the known mechanisms of your compound [3].
The table below compares common methods based on the Organisation for Economic Co-operation and Development (OECD) guidelines:
| Method Category | Example Assays | Principle of Measurement | Key Advantages/Disadvantages |
|---|---|---|---|
| Cellular Metabolism | MTT, Resazurin, ATP | Measures metabolic activity of cells. A viable cell is metabolically active. | Advantage: High throughput. Disadvantage: Can be influenced by cellular stress and metabolism changes, not directly reporting death [3]. |
| Structural Damage (Invasive) | Trypan Blue, Propidium Iodide (PI) | Dyes enter cells with compromised membranes and bind to cellular components (e.g., DNA). | Advantage: Directly identifies dead cells with permeable membranes. Disadvantage: Short incubation times are critical to avoid false positives from live cells over time [3]. |
| Structural Damage (Non-Invasive) | LDH Release | Measures leakage of cytoplasmic enzymes (e.g., Lactate Dehydrogenase) into the culture medium upon membrane rupture. | Advantage: Can be performed without lysing cells. Disadvantage: Can have high background; enzymes may leak from stressed but viable cells [3]. |
| Cell Death Pathways | Annexin V / PI, Caspase Activity | Detects specific markers of apoptosis (e.g., phosphatidylserine externalization, caspase activation). | Advantage: Provides mechanistic insight into the mode of cell death. Disadvantage: An apoptotic cell may not be "dead" yet, and the process can sometimes reverse (anastasis) [3]. |
Q1: My dose-response curves are inconsistent, with high variability between replicates. What could be wrong? This is a classic sign of suboptimal experimental conditions [2]. First, check your DMSO controls. Using a single control for all doses is insufficient; you must use matched DMSO controls. Second, investigate evaporation. Ensure your drug dilution stocks and cell culture plates are stored and incubated in a way that prevents solvent loss. Finally, confirm your cell seeding density is optimized to avoid over- or under-confluency during the assay.
Q2: I see a cytotoxic effect, but I'm unsure if it's from this compound or the solvent. How can I verify? Run a DMSO vehicle control curve. Treat cells with the same range of DMSO concentrations used in your drug treatments, without any this compound. If you observe a drop in viability at the higher DMSO concentrations, you have identified solvent cytotoxicity. You must then dilute your stock solution further to ensure the final DMSO concentration in your assay is non-toxic (e.g., ≤0.1%) [2].
Q3: The viability results from my metabolic assay (e.g., MTT) don't match my membrane integrity assay (e.g., Trypan Blue). Which one is correct? Both can be "correct," as they measure different things. This compound, by inhibiting key kinases, might induce a rapid inhibition of metabolism (showing up in MTT) before it triggers apoptosis or membrane rupture (showing up in Trypan Blue or LDH). It is good practice to use two complementary assays that measure different hallmarks of viability to get a comprehensive picture [3].
For easy reference, here is a summary of the key quantitative data for preparing WH-4-023 solutions.
| Parameter | Value / Recommendation | Source / Context |
|---|---|---|
| Solubility in DMSO | 60 mg/mL (approx. 105 mM) [1] or 5.69 mg/mL (10 mM) [2] | Supplier data; sonication or heating may be recommended [2] [1]. |
| Recommended Stock Concentration | 10 mM (in DMSO) [2] | A common standard for cell-based assays. |
| Final DMSO Concentration in Cell Culture | ≤ 0.5% (Recommended for most cell lines) [3] | To ensure minimal cytotoxicity. Do not use 5% DMSO as it can dissolve cell membranes [3]. |
| DMSO Tolerance in Specific Assays | Up to 5% (in AlphaLISA with certain beads) [4] | Assay-specific; requires validation. Not suitable for cell culture. |
This detailed methodology outlines the steps for using this compound in cell-based experiments, from stock preparation to functional assessment.
This is an example of a specific functional assay cited in the literature for this compound [2].
To help users visualize the key processes, here are diagrams for the experimental workflow and the targeted signaling pathway.
Q1: My cells are showing high toxicity after adding this compound. What should I check?
Q2: The this compound compound is precipitating out of solution in my culture medium. How can I resolve this?
Q3: My assay shows high background or interference. Could DMSO be the cause?
The table below summarizes key information about WH-4-023 from supplier datasheets, which is a starting point for stability considerations [1] [2] [3].
| Property | Details |
|---|---|
| Molecular Weight | 568.67 g/mol [1] [2] [4] |
| CAS Number | 837422-57-8 [2] [3] [5] |
| Chemical Formula | C₃₂H₃₆N₆O₄ [2] [5] [4] |
| Purity | ≥ 98% to 99.93% (supplier and batch-dependent) [1] [3] [4] |
| Solubility | DMSO: ~5-56 mg/mL (10-100 mM). Ethanol: ~6 mg/mL. Water: <1 mg/mL (insoluble or slightly soluble) [2] [3] [5]. |
| Storage Recommendation (Powder) | -20°C for 2-3 years [2] [5] [4]. |
| Storage Recommendation (Solution) | -80°C for 6 months to 2 years; -20°C for 1 month [2] [5]. Solution stability is highly dependent on concentration, solvent, and storage conditions. |
Since compound-specific data is unavailable, you can establish stability for your specific stock solution through a controlled study. Here is a standard protocol adapted from biopharmaceutical and analytical chemistry practices [6] [7].
To evaluate the impact of repeated freezing and thawing on the stability of a this compound stock solution.
What are the common degradation mechanisms during freeze-thaw? The main issues are cryoconcentration (where solutes become concentrated as water freezes, potentially leading to precipitation or pH shifts) and exposure to ice-liquid interfaces, which can cause protein or compound denaturation. Physical stress from ice crystal formation can also damage the product matrix [8] [6].
How can I improve the freeze-thaw stability of my solution?
My this compound solution precipitated after thawing. What should I do? First, gently warm the vial and sonicate it to try to redissolve the compound. Before using it in an experiment, analyze it (e.g., by HPLC) to confirm its integrity and concentration. If precipitation persists or potency is lost, the solution should be discarded, and a fresh aliquot should be used.
This table summarizes the fundamental characteristics of WH-4-023 for your laboratory records.
| Property | Specification |
|---|---|
| CAS Number | 837422-57-8 [1] [2] [3] |
| Molecular Formula | C₃₂H₃₆N₆O₄ [1] [4] [3] |
| Molecular Weight | 568.67 g/mol [5] [1] [4] |
| Physical Appearance | White to off-white solid powder [1] [6] |
| Purity | ≥98% to 99.93% [5] [1] [3] |
| Storage | Desiccate at -20°C [4] [2] [6] |
Solubility Data:
DMSO Stock Solution for In Vitro Use:
Working Solution Formulations for In Vivo Studies: The following formulations have been reported for preparing working solutions from a DMSO stock [1].
| Formulation | Composition | Preparation Example (for 1 mL) |
|---|
| Aqueous Solution | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] | 1. Add 100 µL of 7.7 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline to final volume. | | Oil-Based Solution | 10% DMSO + 90% Corn Oil [1] | Add 100 µL of 7.7 mg/mL DMSO stock to 900 µL corn oil and mix well. |
Here are answers to frequently asked questions to help you troubleshoot your experiments.
| Problem | Possible Cause & Solution |
|---|---|
| Compound won't dissolve | Insufficient energy for dissolution. Warm the vial to 37°C for 10 minutes and shake gently or use a sonic bath. [4] [6]. |
| Precipitation in assay buffer | Rapid dilution from DMSO stock into aqueous buffer. Ensure the final DMSO concentration is kept low (typically ≤0.1-1%). Pre-dilute the stock solution gradually into your buffer while vortexing. |
| Loss of compound on vial walls | Static electricity. Centrifuge the vial before opening to gather all material at the bottom [6]. |
| Unexpectedly low activity | Stock solution degradation due to repeated freeze-thaw cycles or improper storage. Prepare single-use aliquots and store at -20°C or below. Avoid repeated freezing and thawing [1] [6]. |
The following diagram outlines the logical workflow for preparing and using this compound, integrating the key steps and troubleshooting points.
The biological activity of this compound is well-characterized. Here is a summary of its key inhibitory concentrations (IC₅₀) from published research:
| Target | IC₅₀ Value | Experimental Context |
|---|---|---|
| Lck | 2 nM | Cell-free kinase assay [5] [1] [4] |
| Src | 6 nM | Cell-free kinase assay [5] [1] [4] |
| SIK1 | 10 nM | Cell-free kinase assay [5] [1] [4] |
| SIK2 | 22 nM | Cell-free kinase assay [5] [1] [4] |
| SIK3 | 60 nM | Cell-free kinase assay [5] [1] [4] |
Reported Cellular Activity:
WH-4-023 is a potent and selective dual inhibitor of Lck and Src kinases, with IC50 values of 2 nM and 6 nM, respectively, in cell-free assays [1] [2]. It also potently inhibits Salt-Inducible Kinases (SIK1, SIK2, SIK3) with IC50 values of 10 nM, 22 nM, and 60 nM, respectively [1]. The table below summarizes its key biochemical properties.
| Property | Specification |
|---|---|
| Molecular Weight | 568.67 g/mol [1] [2] |
| CAS Number | 837422-57-8 [2] |
| Purity | ≥ 99.87% [2] |
| Primary Targets (IC50) | Lck (2 nM), Src (6 nM) [1] [2] |
| Secondary Targets (IC50) | SIK1 (10 nM), SIK2 (22 nM), SIK3 (60 nM) [1] |
| Selectivity | >300-fold selective against p38α and KDR [1] [2] |
| Recommended Solvent | DMSO [2] |
| Solubility in DMSO | 25 mg/mL (43.96 mM) [2] |
Here are key methodologies to validate the potency and function of this compound in your experiments, from biochemical assays to cellular studies.
This homogeneous time-resolved fluorescence (HTRF) assay measures the ATP-dependent phosphorylation of a biotinylated peptide substrate.
This protocol assesses the anti-proliferative effect of this compound, which is a functional readout of its cellular potency.
Here are frequent problems and their solutions to ensure you maintain this compound's activity.
Problem: Unexpectedly Low Cellular Activity
Problem: Precipitate Formation in Solution
Problem: High Background in Kinase Assay
Problem: Inconsistent Results Between Experiments
This compound primarily functions as an ATP-competitive inhibitor targeting tyrosine kinases in the Src family. Its high potency against Lck and Src disrupts downstream signaling cascades critical for cell proliferation and survival [1] [2].
The diagram below illustrates its primary targets and downstream effects.
Q1: What is the shelf life of this compound, and how should it be stored?
Q2: Why might the observed cellular IC50 be much higher than the biochemical IC50?
Q3: Does this compound have off-target effects I should be aware of?
The following table outlines the core biochemical characteristics of WH-4-023 and PP1 as reported in the literature.
| Feature | This compound | PP1 |
|---|---|---|
| Reported Potency (IC50) | 2 nM for Lck; 6 nM for Src [1] [2] [3] | Varies by study; initially identified as a potent Src-family inhibitor [4] [5] [6] |
| Primary Targets | Lck, Src, Salt-Inducible Kinases (SIK1, SIK2, SIK3) [1] [2] [3] | Src-family kinases (e.g., Src, Hck, Lck), c-Kit, Bcr-Abl [4] |
| Noted Selectivity | >300-fold selective against p38α and KDR; selective for kinases with a Thr gatekeeper [1] [2] [3] | Broader off-target profile; inhibits several kinases beyond Src family [4] |
| Key Research Applications | - Cardiac fibrosis (reduces actin-myosin stress fibers) [7]
A critical difference between these inhibitors lies in their selectivity, which dictates their appropriate research use.
Understanding their mechanisms and practical quirks is vital for designing robust experiments.
Your choice between this compound and PP1 should align with your experimental goals.
Here are examples of experimental protocols from the literature for each inhibitor.
This compound in a Kinase Assay [1] [3]:
PP1 in a Cellular Context [7]:
To help visualize the context in which these inhibitors are often studied, the diagram below outlines a generalized signaling pathway relevant to fibroblast activation, a system where this compound's effects were profiled [7].
| Kinase Target | IC₅₀ Value | Selectivity (Fold) vs. p38α/KDR |
|---|---|---|
| Lck | 2 nM [1] [2] [3] | >300-fold [1] [4] [3] |
| Src | 6 nM [1] [2] [3] | >300-fold [1] [4] [3] |
| SIK1 | 10 nM [1] [4] [3] | Information not specified |
| SIK2 | 22 nM [1] [4] [3] | Information not specified |
| SIK3 | 60 nM [1] [4] [3] | Information not specified |
| p38α | Information not specified | Reference kinase [1] [2] |
| KDR | Information not specified | Reference kinase [1] [2] |
Note: IC₅₀ (half-maximal inhibitory concentration) measures inhibitor potency; lower values indicate greater potency. Selectivity fold is calculated by comparing IC₅₀ values, so >300-fold means this compound is over 300 times more potent at inhibiting Lck/Src than p38α or KDR.
The high selectivity of WH-4023 is supported by experimental data, and understanding the methods behind this data is crucial for evaluation.
This compound's selectivity is attributed to its ability to target kinases with a specific threonine residue at the "gatekeeper" site, such as Lck, Src, and SIKs. It shows little inhibition against kinases with a large hydrophobic residue (methionine or leucine) at this position [4] [5].
The following diagram illustrates the key signaling pathways and cellular processes affected by this compound, based on experimental findings.
This mechanistic understanding and high selectivity profile make this compound a valuable tool for researching T-cell signaling, macrophage immunology, and fibroblast biology, particularly in the context of fibrosis and inflammation [6] [4].
The table below summarizes the half-maximal inhibitory concentration (IC50) values of WH-4-023 for SIK1, SIK2, and SIK3 from two different sources.
| SIK Isoform | IC₅₀ from MedChemExpress & Sigma-Aldrich [1] [2] | IC₅₀ from Selleckchem [3] |
|---|---|---|
| SIK1 | 10 nM | 10 nM |
| SIK2 | 22 nM | 22 nM |
| SIK3 | 60 nM | 60 nM |
These results show that This compound has the highest potency against SIK1 and is least potent against SIK3 [1] [2]. It's important to note that this compound is more widely recognized as a potent dual Lck/Src inhibitor, with IC50 values of 2 nM and 6 nM, respectively, indicating high selectivity over the SIK family [3] [1] [4].
The provided IC50 values are typically determined through biochemical kinase assays that measure a compound's ability to inhibit the phosphorylation activity of a purified kinase protein in a cell-free system [5].
To put this compound's activity into context, the table below compares it with other documented SIK inhibitors. This shows that while this compound is a potent SIK inhibitor, other compounds with higher potency and varying selectivity profiles have been developed.
| Inhibitor Name | Reported IC₅₀ (SIK1/SIK2/SIK3) | Key Characteristics |
|---|---|---|
| This compound | 10 nM / 22 nM / 60 nM | SIK1 > SIK2 > SIK3 potency; more potent as Lck/Src inhibitor [1] [2]. |
| HG-9-91-01 | 0.92 nM / 6.6 nM / 9.6 nM | Potent, highly selective pan-SIK inhibitor [6]. |
| YKL-05-099 | ~10 nM / 40 nM / ~30 nM | SIK inhibitor tool compound [6]. |
| GLPG3312 | 2.0 nM / 0.7 nM / 0.6 nM | Orally active, potent pan-SIK inhibitor [6]. |
| GLPG3970 | Information missing | First-in-class, selective dual SIK2/SIK3 inhibitor (spares SIK1) [6]. |
The drive for developing selective inhibitors like GLPG3970 is rooted in biological research suggesting that selectively inhibiting SIK2 and SIK3 while sparing SIK1 could maintain desired anti-inflammatory effects while minimizing potential cardiovascular side effects [7].
Salt-inducible kinases (SIKs) are serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family. They act as key mediators in various physiological processes, including metabolic homeostasis, inflammation, and immune responses [8] [9].
The activity of SIKs is tightly regulated by upstream kinases. The pathway below summarizes the key regulators and a classic downstream signaling cascade of SIKs.
As the diagram shows, SIK activity is primarily activated by LKB1-mediated phosphorylation. In their active state, SIKs phosphorylate substrates like Class IIa histone deacetylases (HDACs), leading to their binding with 14-3-3 proteins and retention in the cytoplasm. This prevents the HDACs from translocating to the nucleus to regulate gene expression programs, such as those driven by MEF2. Inhibition of SIKs (e.g., by PKA phosphorylation) leads to the dephosphorylation and nuclear translocation of HDACs, thereby activating the transcription of target genes [8] [9].
| Profile Aspect | Key Findings | Supporting Experimental Data |
|---|---|---|
| Primary Biochemical Targets | Potent, selective dual Lck/Src inhibitor. IC₅₀: 2 nM (Lck), 6 nM (Src) [1] [2]. Also inhibits Salt-Inducible Kinases (SIK1/2/3) with IC₅₀ of 10, 22, and 60 nM, respectively [1]. | Kinase Assay [1] [2]: Lck HTRF kinase assay using a biotinylated gastrin substrate peptide. Final [ATP] = 0.5 μM, [Lck] = 250 pM. Phosphorylation detected with europium-labeled anti-phosphotyrosine antibody. |
| Cellular Activity | In naive human pluripotent stem cells, maintains pluripotency and reporter activity; withdrawal leads to morphological changes and reduced OCT4 reporter expression [1]. | Cell Assay [1]: Naive human pluripotent cells maintained in media containing 1 μM WH-4-023. Effects monitored via cell morphology and OCT4-DPE-GFP reporter activity. |
| Mechanism & Selectivity | Inhibits kinases with a Thr residue at the gatekeeper position (e.g., Src family, FGF receptors, Ephrin receptors). Increases LPS-stimulated IL-10 production and suppresses pro-inflammatory cytokines, linking SIK inhibition to anti-inflammatory macrophage polarization [1]. | Profiling against a panel of tyrosine kinases; mechanism deduced from gatekeeper residue specificity and observed phenotypic outcomes in immune cells [1]. |
To help you evaluate or replicate the key findings, here are the methodologies for the core experiments cited in the profile.
1. Lck Kinase Assay Protocol This protocol is used to determine the inhibitory activity (IC₅₀) of this compound against Lck [1] [2].
2. Cell-Based Functional Assay Protocol This protocol describes the use of this compound in naive human pluripotent stem cell culture [1].
Based on the search results, this compound is used in research to help maintain a specific state of human pluripotent stem cells known as the "naïve" state [3] [1]. The following diagram illustrates the simplified signaling context of this application.
This diagram shows that this compound is proposed to support the naive state by inhibiting Src kinase and potentially other targets like SIKs, which are thought to promote exit from pluripotency and differentiation [3] [1].
This compound is characterized as a potent and selective tool for biochemical inhibition of Lck and Src. Its use in stem cell biology to maintain naive pluripotency suggests a valuable research application, though its exact molecular targets in this context are an area of active investigation [1].
A direct, broad head-to-head comparison with other kinase inhibitors was not available in the search results. For a full selectivity profile, techniques like high-throughput kinome profiling [4] [5] are typically used, where a compound is tested against hundreds of kinases. The selectivity of research compounds is always relative, and most kinase inhibitors have off-target activities that can sometimes be exploited to discover new biological functions [6].
WH-4-023 is characterized as a potent, cell-permeable, and orally active inhibitor targeting primarily the tyrosine kinases LCK and SRC [1] [2] [3]. However, its status as a high-quality chemical probe is contested.
The table below summarizes its key biochemical properties and the critical expert assessment from the Chemical Probes Portal [4]:
| Property | Summary | Source / Context |
|---|---|---|
| Primary Targets | LCK (IC₅₀: 0.6-2 nM), SRC (IC₅₀: 6 nM) | [4] [1] [2] |
| Other Potent Targets | SIK1 (IC₅₀: 10 nM), SIK2 (IC₅₀: 22 nM), SIK3 (IC₅₀: 60 nM) | [1] [2] |
| Key Off-Targets | BTK, JAK2, SYK, ZAP70, KDR, TIE2 (IC₅₀: 0.1 - 0.53 µM) | [4] |
| Expert Rating | Not recommended as a selective chemical probe. | [4] |
| Major Critique | "Very promiscuous tyrosine kinase inhibitor"; poor selectivity. | [4] |
According to the Scientific Expert Review Panel (SERP) on the Chemical Probes Portal, This compound is not recommended for studying specific kinase functions due to its promiscuous activity across many tyrosine kinases [4]. One reviewer explicitly stated that "much more selective probes for LCK exist," such as A-770041 [4].
The core challenge in using chemical probes is achieving selectivity. High-quality chemical probes should demonstrate at least 30-fold selectivity against related proteins within the same family [5] [6]. This compound fails to meet this critical criterion.
The following diagram illustrates the primary targets and key off-targets of this compound, highlighting its lack of selectivity:
For comparison, the development of a highly selective c-Src inhibitor (compound 4) demonstrates what constitutes a high-quality probe. As shown in the table below, this inhibitor was designed to be selective by exploiting a unique structural feature in c-Src's phosphate-binding loop (P-loop), achieving excellent selectivity over the closely related kinase c-Abl and across a broad panel of 200 kinases [7].
| Feature | This compound | Selective c-Src Inhibitor (Compound 4) [7] |
|---|---|---|
| Primary Target | LCK, SRC | c-Src |
| c-Src Potency (Kᵢ/IC₅₀) | ~6 nM (for Src) | 44 nM |
| Selectivity vs c-Abl | Not selectively reported | >125,000 nM (>2,800-fold) |
| Kinome-wide Selectivity | Non-selective (binds many kinases) | Highly selective (3 kinases >95% displaced in 200-kinase panel) |
| Key Design Feature | Conventional ATP-competitive | Engages unique c-Src P-loop pocket |
| Recommended as Probe? | No | Yes (for c-Src) |
The tables below summarize the cellular activity of this compound and a standard biochemical kinase assay protocol.
Cellular Activity in Growth Inhibition Assays this compound demonstrates potent, nanomolar-level growth inhibition across various human cancer cell lines [3].
| Cell Line | Description | IC₅₀ (μM) |
|---|---|---|
| LAMA-84 | Chronic Myelogenous Leukemia | 0.0000038 |
| EoL-1 | Eosinophilic Leukemia | 0.0000095 |
| K-562 | Chronic Myelogenous Leukemia | 0.0001617 |
| BV-173 | Chronic Myelogenous Leukemia | 0.0005143 |
| A704 | Renal Adenocarcinoma | 0.001268 |
| LC-2-ad | Lung Adenocarcinoma | 0.02033 |
Protocol: Lck Kinase Enzymatic Assay [1] This protocol measures the compound's potency in a cell-free system.
To ensure robust and interpretable results, follow these guidelines when using chemical probes like this compound or its alternatives [5] [6]:
The following table summarizes the available information for Dasatinib and the related research compound WH-4-124-2.
| Feature | Dasatinib | WH-4-124-2 |
|---|---|---|
| Primary Target(s) | ABL, SRC-family kinases (including LCK), c-KIT [1] [2] [3] | c-Src (particularly in complex with FAK) [4] |
| Key Mechanism | Potent multi-kinase inhibitor; binds to multiple kinase targets with high affinity [1] [2]. | Selective inhibitor of the 'DFG-out' conformation of c-Src induced by FAK binding [4]. |
| Potency (IC50) | c-Src: 0.8 nM (cell-free assay) [1] | c-Src/pFAK complex: Nanomolar range (specific value not provided) [4] |
| Selectivity | Broad multi-kinase activity; inhibits ABL, SRC-family, c-KIT, and others [1] [2]. | ~5-fold selective for c-Src when bound to phospho-FAK peptide vs. c-Src alone [4]. |
| Primary Research/Clinical Applications | CML, Ph+ ALL, T-ALL (especially with LCK/preTCR activation), AML subsets (e.g., with FLT3/ITD), overcoming GC-resistance in B-ALL [1] [2] [5]. | Proof-of-concept for selective inhibition of a specific disease-associated c-Src/FAK complex conformation [4]. |
| Key Experimental Evidence | Cell-free IC50 assays, growth inhibition in numerous cell lines, in vivo PDX models, clinical trials for leukemia [1] [2]. | In vitro kinase assays (Z'-Lyte) showing peptide-dependent activity, molecular docking studies [4]. |
For researchers looking to understand or replicate the key findings, here is a summary of the critical experimental methodologies.
The extensive data on Dasatinib's efficacy comes from a wide array of standardized and research assays.
The identification of WH-4-124-2 was based on a strategy to find conformation-selective inhibitors.
The two compounds exemplify different therapeutic strategies: broad multi-kinase inhibition versus state-selective targeting.
The table below summarizes the key potency data for WH-4-023 from cell-free biochemical assays [1] [2].
| Target Kinase / Kinase Group | IC₅₀ (nM) | Key Selectivity Notes |
|---|---|---|
| Lck | 2 | Primary target; part of the Src family kinases. |
| Src | 6 | Primary target; often tested against multiple Src family members. |
| SIK1 | 10 | Member of the Salt-Inducible Kinase family. |
| SIK2 | 22 | Member of the Salt-Inducible Kinase family. |
| SIK3 | 60 | Member of the Salt-Inducible Kinase family. |
| p38α | -- | Reported >300-fold selectivity vs. Lck/Src. |
| KDR (VEGFR2) | -- | Reported >300-fold selectivity vs. Lck/Src. |
In cellular studies, this compound demonstrates specific functional effects by inhibiting its target kinases:
The selectivity profile of a compound like this compound is typically determined through standardized kinase panel screening services. The table below compares two major providers and their common assay formats [4] [5].
| Service Provider / Feature | Reaction Biology | Promega |
|---|---|---|
| Example Panel Size | 700+ kinases | 24 kinases (General Panel) |
| Common Assay Formats | HotSpot (radiometric), ³³PanQinase (radiometric), HTRF probe displacement | Not specified in detail; optimized for 384-well plates |
| Typical Readout | % Inhibition at single [compound], or IC₅₀ values | % Inhibition at single [compound], or dose-response |
| Key Advantage | Very broad coverage of the kinome; specialty mutant panels | Ideal for initial, broad profiling with a manageable kinase set |
The experimental workflow for generating kinase selectivity data generally follows these key stages, from assay setup to data interpretation [6] [4]:
For research and drug development, correctly interpreting selectivity data is crucial [6] [7].
Based on its profile, this compound is a suitable tool compound for:
| Property | Description / Value |
|---|---|
| Primary Target & Potency | LCK (IC₅₀ = 2 nM), SRC (IC₅₀ = 6 nM) [1] [2] [3] |
| Selectivity | >300-fold selective against p38α and KDR (VEGFR2); also inhibits Salt-Inducible Kinases (SIK1/2/3) with IC₅₀ of 10, 22, and 60 nM, respectively [1] [2] |
| Cellular Activity (Example) | Inhibited human LAMA-84 cell growth (IC₅₀ = 3.8 nM) [2] |
| Key Distinguishing Feature | Potent inhibition of both LCK and SRC family kinases with high selectivity over certain other kinase families. |
To help you interpret the data, here are the methodologies commonly used to generate the values mentioned above.
Kinase Assay Protocol (Biochemical IC₅₀): The inhibitory activity against LCK is often measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In a typical protocol:
Cellular Assay Protocol (Cellular IC₅₀): The growth inhibition data comes from large-scale cell viability screens (e.g., from Sanger Institute). The general method involves:
To understand the therapeutic potential of LCK inhibitors, it's helpful to see where LCK functions. The following diagram illustrates its critical role in T-cell activation, a key pathway in immunity and a target in diseases like T-cell acute lymphoblastic leukemia (T-ALL) [5] [6].
This central role makes LCK a compelling drug target. Research has shown that a significant subset of T-ALL cases depends on LCK signaling and shows exquisite sensitivity to the LCK/SRC inhibitor dasatinib [5].
When evaluating this compound against other inhibitors, here are key aspects to consider:
The table below summarizes the key biochemical potency data for WH-4-023 from commercial supplier specifications and a primary research article [1] [2] [3].
| Target | Reported IC₅₀ (nM) | Experimental Context | Source Type |
|---|---|---|---|
| Lck | 2 | Cell-free kinase assay | Commercial/Research Compound Supplier [1] [2] [3] |
| Src | 6 | Cell-free kinase assay | Commercial/Research Compound Supplier [1] [2] [3] |
| SIK1 | 10 | Cell-free kinase assay | Commercial/Research Compound Supplier [1] [3] |
| SIK2 | 22 | Cell-free kinase assay | Commercial/Research Compound Supplier [1] [3] |
| SIK3 | 60 | Cell-free kinase assay | Commercial/Research Compound Supplier [1] [3] |
| p38α | >600 (>>300-fold selectivity) | Cell-free kinase assay | Commercial/Research Compound Supplier [1] [2] |
| KDR | >600 (>>300-fold selectivity) | Cell-free kinase assay | Commercial/Research Compound Supplier [1] [2] |
One recent preprint study used this compound in a high-content screen on human cardiac fibroblasts. The study found that This compound reduced actin-myosin stress fiber formation in a context mimicking profibrotic signaling (TGFβ stimulation) [4].
The researchers used a logic-based mechanistic machine learning model (LogiMML) to analyze the data. The model predicted that the anti-fibrotic effect of Src inhibition by this compound is partially mediated through the PI3K signaling pathway. This prediction was subsequently validated experimentally, showing that PI3K inhibition also reduces stress fiber formation and procollagen I production [4].
The following diagram illustrates this predicted and validated signaling relationship in the context of cardiac fibroblast activation:
The search results provide glimpses into experimental protocols used to characterize this compound.